CS-0777

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

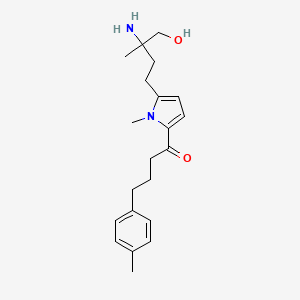

CS-0777 is a complex organic compound with a molecular formula of C21H30N2O2 . This compound is characterized by its unique structure, which includes a pyrrole ring substituted with an amino-hydroxy-methylbutyl group and a methylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of CS-0777 typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, alcohols, and aromatic compounds under controlled conditions of temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and solvents to facilitate the reactions .

化学反応の分析

Phosphorylation to CS-0777-P

This compound is phosphorylated in vivo to its active metabolite, this compound-P (4 ), via enzymatic and microbial pathways:

Chemical Phosphorylation (Scheme 2)

-

Protection : The amino group of this compound is protected with allyl chloroformate (AllocCl) and potassium bicarbonate (KHCO₃) in ethyl acetate.

-

Phosphorylation : Reaction with diisopropylallyl phosphoramidite [(AllylO)₂PN(i-Pr)₂] and tetrazole, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA), yields protected phosphate 9 .

-

Deprotection : Palladium-catalyzed (Pd(PPh₃)₄) removal of allyl and Alloc groups in acetonitrile (CH₃CN) with pyrrolidine gives this compound-P.

Microbial Biotransformation (Scheme 3)

-

Circinella muscae converts this compound to this compound-P in a single step with 73% yield, offering a more efficient alternative to chemical synthesis .

Enzyme Kinetics of Phosphorylation :

| Enzyme/Source | Michaelis Constant (Kₘ, μM) |

|---|---|

| Human FN3K | 1060 |

| Human FN3K-RP | 498 |

| Human Erythrocytes | 830 |

-

FN3K-related protein (FN3K-RP) contributes ~50% of phosphorylation activity in erythrocytes, as shown by immunodepletion assays .

Reversible Metabolism: Dephosphorylation Pathways

This compound-P undergoes dephosphorylation via alkaline phosphatases (ALPs), reverting to this compound :

Kinetic Parameters for Dephosphorylation :

| ALP Isozyme/Tissue | Kₘ (μM) |

|---|---|

| Intestinal ALP | 10.9 |

| Placental ALP | 32.1 |

| Liver Microsomes | 12.4 |

-

Levamisole (an ALP inhibitor) reduces dephosphorylation by >50% in liver, kidney, and lung microsomes .

Metabolic Stability and Species Comparison

-

Protein Binding : this compound and this compound-P exhibit >93% plasma protein binding in rats, monkeys, and humans .

-

Major Metabolites : Oxidized derivatives and conjugates dominate in excreta, while phosphorylated forms prevail in blood .

5.

科学的研究の応用

Pharmacological Effects

Immunosuppressive Activity

CS-0777 has shown promising immunosuppressive effects in various experimental models. In studies involving rats, administration of this compound resulted in a significant reduction in peripheral blood lymphocyte counts, with the most pronounced effect observed at 12 hours post-dose. This lymphopenia is reversible, with recovery to baseline levels occurring within five days . The compound's efficacy was further validated in models of experimental autoimmune encephalomyelitis (EAE), where it demonstrated substantial suppression of disease progression .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in male Sprague-Dawley rats following oral administration. Key parameters include maximum blood concentration (Cmax) and time to reach Cmax, which were found to be dose-dependent. Notably, the predominant form detected in circulation post-administration was this compound-P, underscoring its role as the active metabolite .

Clinical Applications

This compound is currently undergoing clinical trials aimed at assessing its safety and efficacy in humans. Initial results from single-dose studies in healthy volunteers have indicated dose-dependent lymphopenia similar to findings in animal models. Furthermore, ongoing studies are exploring its effects on patients with multiple sclerosis, focusing on its ability to modulate immune responses without engaging other S1P receptors that could lead to adverse effects .

Comparative Analysis with Other S1P Modulators

| Compound | Selectivity for S1P1 | EC50 (S1P1) | EC50 (S1P3) | Immunosuppressive Efficacy |

|---|---|---|---|---|

| This compound | High | 1.1 nM | 350 nM | Significant |

| FTY720 | Moderate | 0.37 nM | 3.3 nM | Significant |

The table above illustrates the comparative selectivity and potency of this compound against FTY720, another well-known S1P modulator. The greater selectivity of this compound for S1P1 may provide advantages in reducing off-target effects associated with broader receptor activation seen with FTY720 .

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's applications:

- Experimental Autoimmune Encephalomyelitis (EAE) : Research demonstrated that this compound significantly reduced disease severity and lymphocyte infiltration in EAE models, suggesting potential utility as a treatment for multiple sclerosis .

- Human Clinical Trials : Ongoing trials are assessing the long-term safety and efficacy of this compound in patients with multiple sclerosis, focusing on its immunomodulatory effects and overall impact on disease progression .

作用機序

The mechanism of action of CS-0777 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- CS-0777

- 5-Hydroxy-6-methoxy-8-[(4-amino-1-methylbutyl)amino]quinoline

- γ-Himachalene

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrole ring and the presence of both amino and hydroxy functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

特性

分子式 |

C21H30N2O2 |

|---|---|

分子量 |

342.5 g/mol |

IUPAC名 |

1-[5-(3-amino-4-hydroxy-3-methylbutyl)-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one |

InChI |

InChI=1S/C21H30N2O2/c1-16-7-9-17(10-8-16)5-4-6-20(25)19-12-11-18(23(19)3)13-14-21(2,22)15-24/h7-12,24H,4-6,13-15,22H2,1-3H3 |

InChIキー |

YXEQXPNSBUIRDZ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)CCCC(=O)C2=CC=C(N2C)CCC(C)(CO)N |

同義語 |

CS 0777 CS-0777 CS0777 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。